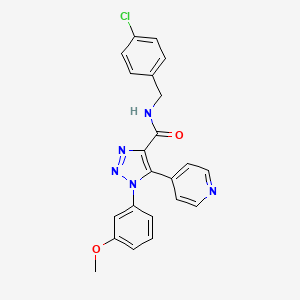

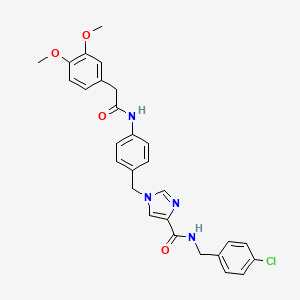

N-(4-氯苄基)-1-(3-甲氧基苯基)-5-(吡啶-4-基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves the preparation of triazole derivatives as key intermediates. In one study, a series of new triazole derivatives were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole with various aldehydes, followed by reduction with NaBH4 to yield compounds with arylmethylamino groups . Although the exact compound is not described, the methodology provides insight into the potential synthetic route that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The specific compound mentioned includes additional functional groups such as a chlorobenzyl group, a methoxyphenyl group, and a pyridyl group. These groups are likely to influence the overall molecular conformation and electronic distribution, which can be deduced from spectral data such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The triazole core is known for its participation in various chemical reactions. The presence of the chlorobenzyl group suggests potential for nucleophilic substitution reactions, while the methoxyphenyl group could engage in electrophilic aromatic substitution. The pyridyl group can also act as a ligand in coordination chemistry. The synthesis of a related triazolopyridine derivative involved an oxidative ring closure using sodium hypochlorite, indicating that oxidative conditions can be employed in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. The presence of the chlorobenzyl and methoxyphenyl groups suggests moderate polarity, which could affect solubility in organic solvents. The triazole ring itself is known for its stability and potential for hydrogen bonding, which could impact the compound's melting point and boiling point. The exact properties of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would require empirical determination, but insights can be gained from related compounds .

Antioxidant and Antiradical Activities

The antioxidant and antiradical activities of triazole derivatives have been evaluated in some studies. For instance, a series of triazole compounds were screened for these activities, suggesting that the compound may also possess such properties. The specific activities would depend on the structure-activity relationship, which can be elucidated through biological assays .

科学研究应用

分子和电子分析

一项研究重点关注杂环3-取代-4-(3-甲基-2-噻吩亚甲基氨基)-4,5-二氢-1H-1,2,4-三唑-5-酮的分子、电子、非线性光学和光谱分析。这项研究证明了密度泛函理论 (DFT) 计算在阐明三唑衍生物的性质方面的效用,这可能与设计和开发具有理想光学和电子特性的新材料有关 (Beytur & Avinca, 2021)。

抗肿瘤和抗菌活性

另一项研究重点介绍了作为构建取代吡唑的构建模块的烯胺酮的合成。这些化合物表现出显着的抗肿瘤和抗菌活性,展示了三唑和吡唑衍生物在开发新的治疗剂中的潜力 (Riyadh, 2011)。

NK-1 拮抗剂活性

关于吡啶金属化以合成基于三唑的 NK-1 拮抗剂的研究证明了三唑衍生物在创建具有潜在药理学益处的化合物中的应用。这些发现与开发针对 NK-1 受体的新的药物特别相关,NK-1 受体在疼痛和呕吐中起作用 (Jungheim 等,2006)。

抗炎和镇痛剂

一项研究合成新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑并嘧啶源自维斯那金酮和凯林酮作为抗炎和镇痛剂,证明了三唑衍生物的治疗潜力。这些化合物显示出显着的 COX-2 抑制、镇痛和抗炎活性,突出了它们作为开发新的抗炎药的先导的潜力 (Abu‐Hashem 等,2020)。

抗癌和抗 5-脂氧合酶剂

新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成和生物学评估提供了三唑和吡唑衍生物在癌症研究中的效用的见解。这些化合物对癌细胞系表现出细胞毒性作用并抑制 5-脂氧合酶活性,表明它们在癌症治疗和炎症调节中的潜力 (Rahmouni 等,2016)。

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJFHAQKQZOKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)

![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)

![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)

![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)